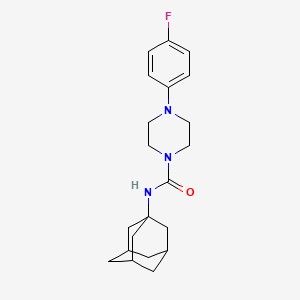![molecular formula C26H24N2O7 B4063395 5,5'-oxybis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4063395.png)
5,5'-oxybis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]
Übersicht
Beschreibung
'5,5'-oxybis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains two isoindole rings, which are connected by an oxygen atom. This compound is also known as OTFD and has been studied extensively for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Luminescent Sensors
One notable application is in the development of luminescent sensors for detecting common oxoacids. For instance, a study by Young et al. (1997) demonstrated that 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, which has a similar structural motif, exhibits intense luminescence upon complexation with hydronium ions. This property is significantly enhanced in the presence of common oxoacids such as HNO3, H2SO4, HClO4, and CF3SO3H, with luminescent intensities approximately 40 times larger than the molecule alone. This finding suggests potential applications in the development of highly sensitive and selective luminescent sensors for environmental and analytical chemistry (Young, Quiring, & Sykes, 1997).
Antimicrobial Agents
Another application area is in the synthesis of novel chemotherapeutic agents. Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives structurally related to isoindole-1,3-dione, which were evaluated for antimicrobial activities. These compounds were synthesized through a diazotization reaction followed by coupling with hydroxy-1H-isoindole-1,3(2H)-dione, showcasing their potential as antimicrobial and chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Organic Electronics
In the field of organic electronics, Müller and Ueba (1993) discussed the synthesis and properties of bis[oxybis(methylenethio)]tetrathiafulvalene derivatives, which, like the compound , contain oxybis functional groups. These materials form highly conducting charge transfer complexes with TCNQ, indicating their utility as π-donors in the creation of organic metals and semiconductors (Müller & Ueba, 1993).
Cytostatic Activities
Furthermore, Yong et al. (2007) synthesized novel 3'-spirocyclic-oxindole compounds based on heterocyclic structures similar to isoindole-1,3-dione. These compounds exhibited significant cytostatic activity on cancer cell lines, highlighting their potential in cancer research and therapy (Yong, Ung, Pyne, Skelton, & White, 2007).
Eigenschaften
IUPAC Name |
5-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]oxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7/c29-23-19-7-5-15(11-21(19)25(31)27(23)13-17-3-1-9-33-17)35-16-6-8-20-22(12-16)26(32)28(24(20)30)14-18-4-2-10-34-18/h5-8,11-12,17-18H,1-4,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVWWQPIOWSDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)CC6CCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}-2,6-dimethylmorpholine](/img/structure/B4063322.png)

![N-(4-methoxy-2-nitrophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4063326.png)
![3-(butyrylamino)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B4063328.png)
![4-bromo-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4063346.png)

![1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}pyrrolidine](/img/structure/B4063366.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylbenzoic acid](/img/structure/B4063376.png)
![4-(4-methylphenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4063384.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4063389.png)
![methyl 6-methyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4063393.png)
![(3aS*,6aR*)-5-(1,3-benzothiazol-2-yl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4063399.png)
![2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4063406.png)